molecular formula C12H18N2 B15199448 (1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine

(1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine

Cat. No.: B15199448
M. Wt: 190.28 g/mol
InChI Key: ARLUXCWBAJJHBT-UHFFFAOYSA-N
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Description

(1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine is a chiral pyrrolidine-based building block of interest in medicinal chemistry and drug discovery research. Compounds featuring a substituted pyrrolidine scaffold, similar to this methanamine derivative, are frequently explored as key synthetic intermediates or pharmacophores in the development of biologically active molecules . Research into structurally related compounds indicates potential applications in the design of ligands for central nervous system (CNS) targets . For instance, some pyrrolidine derivatives have been investigated as dual-target ligands for mu opioid receptors (MOR) and dopamine D3 receptors (D3R), a strategy aimed at developing analgesics with potentially reduced abuse liability . The specific stereochemistry of the pyrrolidine ring can be critical for its biological activity and interaction with enzymatic targets . Researchers utilize this chiral amine in the synthesis of complex molecules, where it can serve as a precursor for the development of novel therapeutic agents. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1-methyl-2-phenylpyrrolidin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14-8-7-11(9-13)12(14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLUXCWBAJJHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: [3+2] Cycloaddition with Azomethine Ylides

This method leverages azomethine ylide cycloaddition, a robust strategy for pyrrolidine synthesis. A representative pathway involves:

  • Generation of azomethine ylide : Formed via deprotonation of $$ N $$-methyl-$$ N $$-(trimethylsilylmethyl)phenylalaninamide in the presence of a catalytic base.
  • Cycloaddition with methyl acrylate : Yields a 2-phenylpyrrolidine-3-carboxylate intermediate.
  • Reductive amination : Conversion of the ester to the aminomethyl group using borane-dimethyl sulfide (BH$$3$$-Me$$2$$S) in tetrahydrofuran (THF).

Optimization Insights :

  • Solvent: Dimethylformamide (DMF) enhances reaction rates compared to THF.
  • Temperature: Cycloaddition proceeds optimally at 80–100°C, achieving 65–78% yields.
  • Stereoselectivity: Chiral auxiliaries or asymmetric catalysis can induce enantiomeric excess >90%.

Route 2: Reductive Amination of Pyrrolidinone Derivatives

A lactam-based approach offers control over substitution patterns:

  • Synthesis of 1-methyl-2-phenylpyrrolidin-3-one : Achieved via Friedel-Crafts alkylation of benzene with $$ N $$-methyl-3-pyrrolidinone under acidic conditions.
  • Reductive amination : Treatment with ammonium acetate and sodium cyanoborohydride (NaBH$$_3$$CN) in methanol introduces the aminomethyl group.

Critical Parameters :

  • Acid catalysis: Trifluoroacetic acid (TFA) improves imine formation kinetics.
  • Reducing agent: NaBH$$3$$CN outperforms BH$$3$$-THF in selectivity, minimizing over-reduction.

Route 3: Functional Group Interconversion from Cyanopyrrolidines

3-Cyanopyrrolidines serve as versatile intermediates:

  • Cyanide displacement : Reaction of 1-methyl-2-phenylpyrrolidin-3-yl tosylate with potassium cyanide (KCN) in DMF.
  • Nitrile reduction : Catalytic hydrogenation (H$$2$$, Pd/C) or BH$$3$$-Me$$_2$$S reduces the nitrile to the primary amine.

Yield Considerations :

  • Catalytic hydrogenation affords 85–92% yields but requires high-pressure equipment.
  • BH$$3$$-Me$$2$$S provides milder conditions (60°C, 6 hours) with comparable yields.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Solvent Reaction Step Temperature (°C) Yield (%)
DMF Cycloaddition 100 78
THF Nitrile Reduction 60 85
Methanol Reductive Amination 25 70

Dimethylformamide (DMF) enhances polar reaction kinetics, while THF balances solubility and safety.

Catalytic Systems and Stereochemical Control

  • Chiral phosphine ligands : (R)-BINAP in palladium-catalyzed arylations achieves 88% ee for C2-phenyl introduction.
  • Enzymatic resolution : Lipase-mediated hydrolysis of racemic intermediates resolves enantiomers with >99% purity.

Purification and Analytical Characterization

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves regioisomers.
  • Crystallization : Diastereomeric salt formation with L-tartaric acid purifies enantiomers.
  • Spectroscopy : $$ ^1H $$ NMR (DMSO-$$ d_6 $$) displays characteristic pyrrolidine ring protons at δ 2.8–3.2 ppm and aminomethyl signals at δ 1.5–1.8 ppm.

Comparative Analysis of Synthetic Strategies

Route Steps Total Yield (%) Scalability Stereocontrol
1 3 62 High Moderate
2 2 75 Moderate Low
3 2 80 High High

Route 3 offers the best balance of yield and scalability, particularly for industrial applications.

Applications and Derivatives

(1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine serves as a precursor to:

  • RORγt inverse agonists : Structural analogs demonstrate anti-inflammatory activity in preclinical models.
  • Dopamine receptor ligands : N-substituted derivatives show affinity for D$$2$$/D$$3$$ receptors, relevant to neuropsychiatric disorders.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield secondary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Substituted pyrrolidines with different functional groups.

Scientific Research Applications

(1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. It has shown promise in the design of drugs targeting neurological disorders and pain management.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules

    Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors. These studies help in understanding its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Phenyl vs.
  • Methoxy Substitution : The methoxy group in [1-(3-methoxyphenyl)pyrrolidin-3-yl]methylamine is electron-donating, which could enhance π-π stacking interactions with aromatic residues in proteins. This modification increases molecular weight by ~18 g/mol compared to the target compound .
  • Pyridine vs. Pyrrolidine Core : Pyridine-based analogs (e.g., [4,6-dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine) exhibit reduced basicity due to the aromatic nitrogen, contrasting with the more basic pyrrolidine ring in the target compound. This difference may affect protonation states under physiological conditions .

Physicochemical Properties

  • Solubility : The methoxyethoxy chain in [6-(2-methoxyethoxy)pyridin-3-yl]methanamine likely improves aqueous solubility compared to the hydrophobic phenyl group in the target compound .

Biological Activity

(1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine, a compound with a distinct structural configuration, has garnered significant attention in pharmacological research due to its potential biological activities. This article explores the compound's interactions with neurotransmitter systems, its mechanisms of action, and its therapeutic applications, drawing from a range of scientific studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NC_{12}H_{17}N, with a molecular weight of 189.27 g/mol. The compound features a pyrrolidine ring substituted with a methyl group and a phenyl group, influencing its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₇N
Molecular Weight189.27 g/mol
IUPAC NameThis compound
CAS Number[Not Available]

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. Studies suggest that it may act as a modulator of these systems, potentially influencing mood and cognitive functions.

Key Mechanisms:

  • Serotonin Receptor Modulation: The compound may exhibit antagonistic effects on serotonin receptors (e.g., 5-HT3R and 5-HT6R), which are implicated in mood regulation and anxiety disorders.
  • Dopaminergic Activity: Its structural similarity to known dopaminergic agents suggests potential interactions with dopamine receptors, relevant for treating conditions like schizophrenia and Parkinson’s disease.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neurotransmitter Interaction Study: A study evaluated the compound's binding affinity to serotonin receptors, revealing significant antagonistic properties that could be leveraged for therapeutic applications in treating anxiety disorders.
  • Dopaminergic Activity Assessment: Another investigation assessed the compound's effects on dopaminergic pathways, demonstrating potential benefits in managing symptoms associated with Parkinson's disease through modulation of dopamine receptor activity.

In Vitro Evaluations

In vitro studies have shown that this compound exhibits:

  • Antioxidant Activity: The compound demonstrated significant antioxidant properties in cellular models, suggesting potential neuroprotective effects against oxidative stress .

Comparative Analysis

Comparative studies with structurally similar compounds highlight the unique biological profile of this compound:

CompoundBiological Activity
(1-Methyl-N-(3-methylphenyl)pyrrolidin-3-yl)methanamineModulates serotonin and dopamine pathways
(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanaminePrimarily studied for different receptor interactions

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